N-Benzyl-2-tert-butylaniline
Description
N-Benzyl-2-tert-butylaniline (systematic name: N-Benzyl-2-methyl-2-propanamine) is a tertiary amine featuring a benzyl group and a bulky tert-butyl substituent attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. This compound is primarily utilized as a pharmaceutical intermediate due to its steric hindrance and lipophilic properties, which influence reactivity and solubility in organic syntheses .
Key identifiers include:
- CAS Reg. No.: Multiple entries in suggest synonyms such as Benzyl-tert-butylamine (e.g., CAS 1538-09-6 is associated with a related but distinct compound in ).
- Synonyms: N-tert-butyl-N-benzylamine, N-Benzyl-2-methyl-2-propanamine .
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzyl-2-tert-butylaniline |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-11-7-8-12-16(15)18-13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3 |
InChI Key |
CILFQVBCAVUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The tert-butyl and benzyl groups confer unique steric and electronic effects. Below is a comparative analysis with analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point | Density (g/cm³) |
|---|---|---|---|---|---|
| N-Benzyl-2-tert-butylaniline | C₁₁H₁₇N | 163.26 | Multiple entries* | Not reported | Not reported |
| N-Methyl-tert-butylamine | C₅H₁₃N | 87.16 | 14610-37-8 | 67–69°C | 0.727 |
| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | 26537-19-9 | Not reported | 0.99 |
Key Observations:
Functional and Application Differences
a) N-Methyl-tert-butylamine
- Role : Primarily a solvent or base in organic reactions due to its low molecular weight and volatility (bp 67–69°C).
- Limitation : Less steric hindrance limits its utility in chiral resolutions or asymmetric syntheses compared to benzyl-substituted analogs .
b) Methyl 4-tert-butylbenzoate
- Role : An ester derivative used in fragrances or polymer plasticizers. The tert-butyl group enhances thermal stability, but the absence of an amine group limits pharmaceutical relevance .
c) Benzathine Benzylpenicillin ()
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: this compound’s steric bulk is advantageous in preventing unwanted side reactions during multi-step syntheses, a feature less pronounced in N-Methyl-tert-butylamine .
- Solubility Challenges : Unlike Methyl 4-tert-butylbenzoate (soluble in organic solvents), this compound’s low polarity may require co-solvents for reaction homogeneity .
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